9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine
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Overview
Description
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine, also known as 2’,3’-O-Isopropylideneadenosine, is a derivative of adenosine. This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. It is commonly used as a biochemical reagent and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine typically involves the protection of adenosine. The process begins with the reaction of adenosine with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using crystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of nucleoside metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves its interaction with various molecular targets. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. The isopropylidene group protects the hydroxyl groups, allowing the compound to participate in specific biochemical reactions without undergoing rapid degradation .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-O-Isopropylideneinosine
- 2’,3’-O-Isopropylideneguanosine
- 2’,3’-O-Isopropylidenecytidine
Uniqueness
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine is unique due to its specific protective group, which provides stability and selectivity in biochemical reactions. This makes it particularly useful in studies where controlled reactivity is essential .
Properties
CAS No. |
7687-50-5 |
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Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
6-(6-aminopurin-9-yl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)20-3-6-9(22-13)8(19)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
XHZOUHXBGRSPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O)C |
Origin of Product |
United States |
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